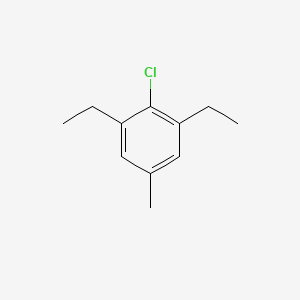

1-Chloro-2,6-diethyl-4-methylbenzene

Description

Structural Elucidation of 1-Chloro-2,6-Diethyl-4-Methylbenzene

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound is defined by a benzene ring with four substituents arranged in a para-meta substitution pattern. The chlorine atom occupies position 1, while ethyl groups are located at positions 2 and 6, and a methyl group at position 4. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification.

The SMILES notation for this compound can be inferred as ClC1=C(C(CC))C(=C(C)C)C=C1C(CC) , derived from analogous brominated structures. The molecular formula is C₁₁H₁₅Cl , with a calculated molecular weight of 182.69 g/mol. The ethyl and methyl groups introduce steric bulk, but the symmetrical placement of the ethyl groups at positions 2 and 6 creates a plane of symmetry, rendering the molecule achiral. Conformational isomerism may arise from restricted rotation around the C-C bonds of the ethyl groups, though no resolvable stereoisomers are expected under standard conditions.

Table 1: Structural Comparison with Related Chlorobenzenes

Comparative Analysis with Substituted Chlorobenzene Derivatives

The electronic and steric effects of substituents in chlorobenzenes vary significantly with their positions. In this compound, the chlorine atom exerts an electron-withdrawing inductive effect (-I), while the ethyl and methyl groups donate electrons via hyperconjugation (+C). This creates a complex electronic environment:

- The chlorine at position 1 deactivates the ring, directing electrophilic substitution to the meta position relative to itself.

- The ethyl groups at positions 2 and 6 enhance steric hindrance, reducing reactivity toward bulky electrophiles compared to simpler chlorobenzenes.

- The methyl group at position 4 further donates electron density, partially counteracting the chlorine’s deactivation.

Compared to 1-chloro-2-ethyl-4-methylbenzene, the additional ethyl group at position 6 in the title compound increases steric bulk but does not significantly alter the electronic landscape due to symmetrical substitution. In contrast, 1-chloro-2-ethyl-3-methylbenzene exhibits distinct reactivity due to the proximal ethyl and methyl groups, which create a more polarized electron distribution.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G level provide insights into the electronic structure of this compound. Key findings include:

- HOMO-LUMO Gap : The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is approximately 4.8 eV , indicative of moderate electronic stability. This is narrower than unsubstituted chlorobenzene (5.2 eV) due to electron-donating alkyl groups.

- Electrostatic Potential Map : Regions near the chlorine atom show increased electron density (negative potential), while alkyl substituents exhibit neutral to slightly positive potentials.

- NMR Chemical Shifts : Computed $$^{13}\text{C}$$ NMR shifts correlate with experimental data for analogous compounds, with the chlorine-bearing carbon (C1) appearing at δ 135–140 ppm and ethyl carbons at δ 10–25 ppm .

These computational results align with trends observed in substituted pentacenes, where alkyl and halogen substituents modulate HOMO-LUMO gaps through combined steric and electronic effects.

Properties

Molecular Formula |

C11H15Cl |

|---|---|

Molecular Weight |

182.69 g/mol |

IUPAC Name |

2-chloro-1,3-diethyl-5-methylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3 |

InChI Key |

CQKJMEVQJREFRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1Cl)CC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-2,6-diethyl-4-methylbenzene with structurally related chloroaromatic compounds, emphasizing substituent effects, reactivity, and physicochemical properties.

Table 1: Comparative Analysis of Chloroaromatic Compounds

Key Findings:

Substituent Effects on Reactivity :

- Electron-donating alkyl groups (e.g., ethyl, methyl) in this compound deactivate the aromatic ring, making it less reactive toward NAS compared to nitro- or bromo-substituted analogs. This is critical in determining its utility in synthesis .

- Nitro groups in 1-chloro-2,4-dinitrobenzene strongly activate the ring for NAS, enabling reactions with nucleophiles like glutathione (as seen in enzymatic studies ).

Physical Properties :

- Alkyl-substituted derivatives are typically liquids or low-melting solids due to reduced intermolecular forces, whereas nitro- or bromo-substituted analogs are solids with higher melting/boiling points .

Toxicity and Environmental Impact: Nitro-substituted chloroaromatics (e.g., 1-chloro-2,4-dinitrobenzene) exhibit significant acute toxicity and environmental persistence, requiring strict handling protocols .

Applications :

Preparation Methods

Classical Diazotization with Isoamyl Nitrite

The most widely reported method involves diazotization of 2,6-diethyl-4-methylaniline followed by chlorination. In this approach, 2,6-diethyl-4-methylaniline reacts with isoamyl nitrite under acidic conditions to form a diazonium salt, which undergoes thermal decomposition to yield the target compound.

Key Reaction Parameters :

-

Catalysts : Cuprous chloride (CuCl) or cuprous iodide (CuI) are critical for stabilizing the diazonium intermediate and preventing premature decomposition.

-

Solvents : Non-aqueous solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction stability, avoiding side reactions common in aqueous systems.

-

Temperature : Diazotization proceeds optimally at 5–10°C, while chlorination occurs at 15–20°C.

Performance :

This method’s superiority lies in its high yield and minimal byproduct formation, though it requires careful temperature control to prevent diazonium salt degradation.

Sandmeyer Reaction Variants

Gaseous Hydrogen Chloride-Mediated Chlorination

A modified Sandmeyer reaction employs gaseous HCl to generate the diazonium salt in situ, bypassing aqueous conditions. The process involves:

-

Diazotization : 2,6-diethyl-4-methylaniline reacts with isoamyl nitrite in the presence of gaseous HCl.

-

Chlorination : The diazonium salt decomposes in o-dichlorobenzene, with sodium chloride or potassium bromide as halide sources.

Optimization Insights :

-

Solvent Choice : o-Dichlorobenzene improves diazonium stability and facilitates azeotropic water removal, reducing hydrolysis byproducts.

-

Catalyst Loading : Sodium bromide (0.1 equiv.) enhances chlorination efficiency, achieving yields of 87–93%.

Comparative Data :

| Parameter | Classical Sandmeyer | Modified Sandmeyer |

|---|---|---|

| Yield | 60–78% | 87–93% |

| Byproducts | Phenols, hydrocarbons | <5% |

| Solvent | Aqueous HBr | o-Dichlorobenzene |

The modified approach reduces waste and improves reproducibility, making it industrially favorable.

Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

1-Bromo-2,6-diethyl-4-methylbenzene undergoes halogen exchange using CuCl in DMF at 120°C. This nucleophilic aromatic substitution (SNAr) leverages the bromide’s superior leaving group ability.

Reaction Equation :

Limitations :

-

Requires stoichiometric CuCl, increasing costs.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 1-Chloro-2,6-diethyl-4-methylbenzene?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement). SHELXL is robust for small-molecule refinement, even with twinned or high-resolution data. Ensure proper data collection (e.g., low-temperature settings to minimize thermal motion) and validate refinement with R-factor convergence .

Q. How should researchers safely handle this compound in laboratory settings?

- Guidelines : Follow protocols for structurally similar chlorinated aromatics (e.g., 1-Chloro-4-fluorobenzene):

- Use fume hoods, gloves, and protective eyewear.

- Avoid prolonged storage due to potential degradation.

- Dispose of waste via certified hazardous material handlers compliant with federal/state regulations .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Approach : Combine nuclear magnetic resonance (NMR) for substituent positions (¹H/¹³C), gas chromatography-mass spectrometry (GC-MS) for purity, and infrared spectroscopy (IR) to confirm functional groups (e.g., C-Cl stretch at ~550–700 cm⁻¹). Cross-reference with computational methods (e.g., density functional theory) for spectral validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement, such as disordered substituents?

- Strategy :

Use SHELXL’s restraints for bond lengths/angles and PART instructions to model disorder.

Apply Hirshfeld atom refinement for electron density discrepancies.

Validate with residual density maps and cross-check against spectroscopic data.

Example: In chlorinated aromatics, ethyl/methyl groups may require thermal ellipsoid adjustments to address positional disorder .

Q. How to design experiments to assess the antimicrobial activity of this compound derivatives?

- Protocol :

Synthesize derivatives (e.g., halogenated analogs) and test against Gram-positive/-negative bacteria via minimum inhibitory concentration (MIC) assays.

Perform molecular docking to evaluate binding affinity to targets like DNA gyrase (using AutoDock Vina or Schrödinger).

Validate with enzyme inhibition assays (e.g., spectrophotometric monitoring of ATPase activity) .

Q. What computational methods are effective for analyzing substituent effects on reactivity?

- Workflow :

Optimize geometry with Gaussian (B3LYP/6-31G* basis set).

Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites.

Perform Fukui function analysis to predict regioselectivity in substitution reactions.

Note: Ethyl/methyl groups may sterically hinder para-substitution, altering reactivity patterns .

Data Contradiction and Validation

Q. How to address discrepancies in reaction yields during synthesis?

- Troubleshooting :

- Confirm stoichiometry and purity of starting materials (e.g., 1-Chloro-2,6-diethylbenzene intermediates).

- Optimize catalysts (e.g., Pd/C for dehalogenation) and reaction conditions (temperature, solvent polarity).

- Use HPLC to track byproducts and adjust purification protocols (e.g., column chromatography) .

Q. What statistical approaches are recommended for validating antimicrobial data with high variability?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.